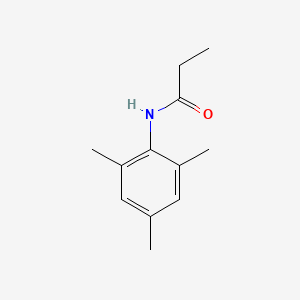
N-mesitylpropanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-mesitylpropanamide, including its analogs and derivatives, involves a range of chemical reactions and methodologies. For instance, mesitylpseudohalogermanes and other mesityl-containing compounds are synthesized through reactions that often involve halides or pseudohalides, showcasing the versatility of mesityl groups in organic synthesis (Hihara et al., 2000).
Molecular Structure Analysis
X-ray diffraction methods are frequently employed to determine the crystal and molecular structures of mesityl-containing compounds. These studies reveal that compounds such as mesitylpseudohalogermanes exhibit covalent monomer structures with distorted tetrahedral geometries, highlighting the influence of the mesityl groups on molecular structure (Hihara et al., 2000).
Chemical Reactions and Properties
Reactivity studies of mesityl-containing compounds, such as mesitylphosphaacetylene, reveal diverse chemical behavior, including cycloaddition reactions and interactions with diazo compounds, azides, and nitrile oxides. These reactions yield a variety of heterocyclic products, demonstrating the chemical versatility of mesityl-based compounds (Mack et al., 1998).
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
N-mesitylpropanamide may play a role in the broader context of drug discovery and development. The process of drug research, historically driven by chemistry and increasingly guided by pharmacology and clinical sciences, has been integral to medical progress. Molecular biology and genomic sciences have significantly impacted drug discovery, enriching the therapeutic armamentarium with recombinant proteins and monoclonal antibodies. The complexity of drug research necessitates a multifaceted approach, including exploring new molecular entities like this compound (Drews, 2000).
Pharmacogenetics Research
This compound may also be relevant in the field of pharmacogenetics. The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation. This area of research is crucial in understanding how drugs interact with different genetic profiles, potentially including the metabolic pathways involving this compound (Giacomini et al., 2007).
Pharmacokinetics and Metabolism
The role of pharmacokinetics and metabolism in drug discovery and development is a critical area where this compound might have applications. Understanding the metabolic pathways and pharmacokinetic profiles of new drugs, including those involving this compound, is essential in developing effective and safe pharmaceuticals (Lin & Lu, 1997).
Limitations and Challenges in Drug Research
This compound's application in drug research must consider the limitations and challenges in the field. Animal studies, often used to predict human toxicity, have limitations and may not accurately reflect human responses. This raises questions about the efficacy and safety of drugs, including those involving this compound, in clinical trials (Norman, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-5-11(14)13-12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBZEZFDJWSZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
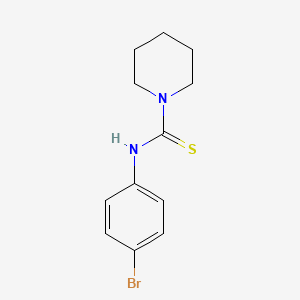
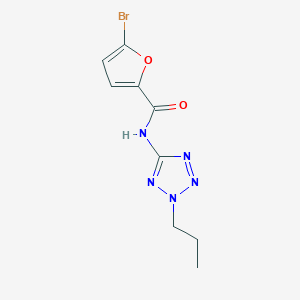
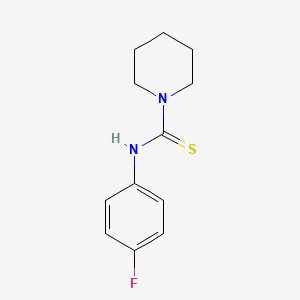
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)
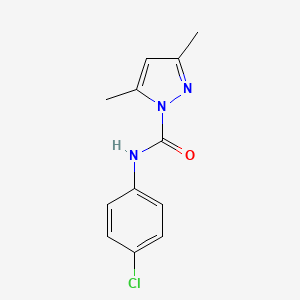

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)